7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Description
Contextualization within Flavonoid Research
Flavonoids are a large and diverse group of plant secondary metabolites characterized by a diphenylpropane (C6-C3-C6) structure, consisting of two aromatic rings linked by a three-carbon chain that often forms a heterocyclic ring cambridge.orgmdpi.com. They are further classified into subclasses such as flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins, based on variations in their basic structural skeleton mdpi.com. Rhoifolin is specifically identified as a flavone (B191248) glycoside excli.denih.govresearchgate.net.
Flavonoids are integral components of the human diet through the consumption of fruits, vegetables, grains, bark, roots, stems, flowers, tea, and wine cambridge.orgresearchgate.net. Academic research into flavonoids has been driven by their wide spectrum of reported biological activities, including antioxidant, anti-inflammatory, anti-mutagenic, anti-carcinogenic, antiviral, antibacterial, and cardioprotective effects cambridge.orgresearchgate.netmdpi.comnih.gov. These properties have positioned flavonoids as subjects of interest in the fields of nutrition, medicine, and pharmaceuticals cambridge.orgresearchgate.net.
Rhoifolin, as a flavone glycoside, fits within this broader research context, with studies exploring its specific chemical properties, distribution in plants, and various biological activities ijpjournal.comresearchgate.net. Its structure, being an apigenin (B1666066) 7-O-β-neohesperidoside, links it to apigenin, another well-studied flavone known for its own range of pharmacological activities nih.govresearchgate.netijpjournal.comresearchgate.net. Research on rhoifolin often investigates its potential therapeutic applications, building upon the established knowledge base of flavonoids and their impact on human health excli.denih.govresearchgate.netijpjournal.comresearchgate.netijpjournal.comnih.gov.
Historical Perspective of Discovery and Early Research
The earliest records related to rhoifolin date back to 1952 when the compound was first isolated from the fresh leaves of Rhus succedanea L., a plant species belonging to the Anacardiaceae family excli.denih.govwikipedia.org. At the time of its initial isolation, it was reported as a new flavone glycoside of apigenin, specifically referred to as apigenin-7-rhamnoglucoside excli.denih.gov. While initially described as apigenin-7-rhamnoglucoside, in some subsequent studies, the compound is also named as apigenin-7-O-neohesperidoside excli.denih.gov. The name "Rhoifolin" is derived from the generic name of the plant Rhus from which it was first isolated wikipedia.org.
Early research focused on the isolation and basic chemical characterization of rhoifolin. It was described as being isolated as a yellow amorphous powder or yellow needles after crystallization from methanol (B129727) excli.deijpjournal.com. Studies determined its chemical formula as C27H30O14 and its molecular weight as 578.53 excli.denih.govijpjournal.comnih.gov. Its solubility properties were also investigated, noting its solubility in hot ethanol (B145695), methanol, and water, sparing solubility in cold ethanol and ethyl acetate (B1210297), and insolubility in chloroform (B151607) and n-hexane excli.deijpjournal.com.
Following its discovery, rhoifolin was found to be present in various other plant species, particularly within the Rutaceae family and especially in Citrus plants such as oranges, bergamot, lemon, kumquat, and mandarin excli.denih.govijpjournal.comresearchgate.net. This wider distribution in edible plants contributed to its consideration as a dietary component and spurred further research into its potential biological effects excli.deijpjournal.comresearchgate.netijpjournal.com.
Early research also began to explore the biological activities of rhoifolin, laying the groundwork for the more extensive pharmacological investigations conducted in later years ijpjournal.comresearchgate.net. These initial studies contributed to establishing rhoifolin as a noteworthy flavonoid for academic inquiry.
Detailed Research Findings
Academic research on rhoifolin has explored a range of biological activities. Preclinical studies have indicated that rhoifolin possesses antioxidant, anti-inflammatory, antimicrobial, hepatoprotective, and anticancer effects researchgate.netijpjournal.comresearchgate.netijpjournal.comnih.gov.
Studies have investigated its anti-inflammatory potential. For instance, in a study using a carrageenan-induced rat paw edema model, rhoifolin demonstrated a dose-dependent reduction in edema volume ijpjournal.comphytopurify.com. Increasing doses of rhoifolin also significantly diminished TNF-α release in inflammatory exudates ijpjournal.comphytopurify.com. Research has also explored its effects on inflammatory pathways, such as the NF-κB pathway, which is a key mediator of inflammatory responses nih.govarccjournals.com. Studies suggest that rhoifolin treatment can lead to a significant decrease in NF-κB levels nih.gov.
The antioxidant properties of rhoifolin have also been a subject of research. Studies have evaluated its antioxidative effects using various assays such as DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP nih.gov. While some results indicated weak antioxidant activities in certain assays, other studies have shown a strong antioxidant response in animal models, with a significant decrease in oxidative stress markers nih.govnih.govarccjournals.com. For example, in studies on spinal cord injury and rheumatoid arthritis models in rats, rhoifolin treatment led to a significant reduction in oxidative stress levels nih.govarccjournals.com.
Furthermore, research has delved into the potential of rhoifolin in specific disease models. Studies have investigated its hepatoprotective effects, showing protection against chemically induced liver toxicity in mice ijpjournal.comphytopurify.com. Research has also explored its potential in managing diabetic complications, suggesting benefits through enhanced adiponectin secretion and effects on insulin (B600854) receptor phosphorylation and GLUT4 translocation ijpjournal.comphytopurify.com.
Recent research has focused on the cytotoxic and anticancer properties of rhoifolin excli.denih.govresearchgate.net. Studies have evaluated its cytotoxicity against various cancer cell lines, including human epidermoid larynx (Hep 2), human cervical (HeLa), hepatocellular (HepG2), colon (HCT-116), and pancreatic cancer cells nih.govpensoft.net. Findings from these studies provide half-maximal inhibitory concentration (IC50) values, indicating the concentration at which rhoifolin inhibits the growth of these cell lines by 50% pensoft.net. For example, one study reported IC50 values of 5.9 μg/mL for Hep 2 and 6.2 μg/mL for HeLa cells pensoft.net. Research also suggests that rhoifolin may induce apoptosis and inhibit cancer cell proliferation, with investigations into the molecular mechanisms involved, such as the regulation of pathways like Akt/JNK/caspase-3 and TGF-β2/SMAD2 excli.denih.gov.
Studies have also explored the potential of rhoifolin in combination therapy, investigating its ability to enhance the effects of conventional chemotherapeutic agents researchgate.netpensoft.net. For instance, research has shown that rhoifolin can potentiate the anti-cancer activity of doxorubicin (B1662922) in certain cancer cell lines researchgate.netpensoft.net.
Enzyme inhibitory potential of rhoifolin has also been evaluated, including its effects on enzymes like butyrylcholinesterase (BChE), tyrosinase, and amylase nih.gov. Studies have reported promising inhibitory effects against BChE and tyrosinase nih.gov.
The following table summarizes some reported IC50 values of rhoifolin against various cancer cell lines:
| Cancer Cell Line | IC50 (μg/mL) | Source |
| Human epidermoid larynx (Hep 2) | 5.9 | pensoft.net |
| Human cervical (HeLa) | 6.2 | pensoft.net |
| Hepatocellular (HepG2) | 22.6 | pensoft.net |
| Colon (HCT-116) | 34.8 | pensoft.net |
| Fetal human lung fibroblast (MRC-5) | 44.6 | pensoft.net |
| Pancreatic cell line | 100 | pensoft.net |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Further research has utilized molecular docking studies to investigate the potential binding interactions of rhoifolin with target proteins involved in various biological processes and diseases, such as those related to alcoholic liver disease or viral proteins iajps.comfrontiersin.org. These computational studies provide insights into potential mechanisms of action iajps.comfrontiersin.org.
Structure
2D Structure
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMNUQRUHXIGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17306-46-6 | |
| Record name | Rhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 - 253 °C | |
| Record name | Rhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Botanical Origin and Distribution of Rhoifolin
Primary Plant Sources and Botanical Families
Rhoifolin was first isolated from Rhus succedanea in 1952. ijpjournal.comresearchgate.netnih.govexcli.dewikipedia.orgfrontiersin.orgmedchemexpress.com Since then, it has been identified in a diverse range of other plant sources. ijpjournal.comresearchgate.net
Rhus Species
The initial isolation of rhoifolin was from Rhus succedanea L., a plant species belonging to the Anacardiaceae family. ijpjournal.comresearchgate.netnih.govexcli.dewikipedia.orgfrontiersin.orgmedchemexpress.com Rhus sylvestris Siebold. & Zucc., also in the Anacardiaceae family, is another reported source of rhoifolin. researchgate.net
Citrus Species
Various species within the Citrus genus (Rutaceae family) are well-known and significant sources of rhoifolin. ijpjournal.comresearchgate.netnih.govexcli.deaithor.comresearchgate.netnih.gov High concentrations of rhoifolin have been reported in different parts and juices of Citrus species. ijpjournal.comresearchgate.net Specific Citrus species known to contain rhoifolin include bitter orange (Citrus aurantium L.), bergamot, grapefruit (Citrus x paradisi), lemon (Citrus limon), kumquat, mandarin, and Citrus grandis (L.) Osbeck (red wendun). ebi.ac.ukijpjournal.comijpjournal.comresearchgate.netnih.govexcli.denih.govphytopurify.comijpjournal.comadooq.comresearchgate.net
Chorisia Species
Chorisia species (Bombacaceae family, often now included in Malvaceae) are also recognized as rich sources of rhoifolin, with considerable amounts (up to g/kg) available in their different organs. ijpjournal.comijpjournal.comresearchgate.netnih.govnih.gov Studies on Chorisia species growing in Argentina, including C. insignis, C. speciosa, C. pubiflora, and C. crispiflora, have reported varying yields of rhoifolin. ijpjournal.comijpjournal.comresearchgate.net For instance, C. insignis leaves yielded 0.5% rhoifolin, C. speciosa leaves yielded 0.27%, C. pubiflora leaves yielded 0.24%, and C. crispiflora leaves and flowers yielded 0.15%. ijpjournal.comijpjournal.comresearchgate.net Chorisia chodatii flowers have also been found to contain rhoifolin (apigenin 7-O-neohesperidoside). minia.edu.eg
Here is a table summarizing the reported yields of rhoifolin from various Chorisia species:
| Chorisia Species | Part | Yield (%) | Source |
| C. insignis | Leaf | 0.5 | ijpjournal.comijpjournal.comresearchgate.net |
| C. speciosa | Leaf | 0.27 | ijpjournal.comijpjournal.comresearchgate.net |
| C. pubiflora | Leaf | 0.24 | ijpjournal.comijpjournal.comresearchgate.net |
| C. crispiflora | Leaf | 0.15 | ijpjournal.comijpjournal.comresearchgate.net |
Other Significant Plant Species
Rhoifolin has been isolated and identified in a variety of other plant species across numerous families. These include:
Adinandra nitida Merrill (Theaceae) - Leaf ijpjournal.comijpjournal.comresearchgate.net
Boehmeria nivea L. (Urticaceae), also known as China grass or ramie - Leaf ebi.ac.ukbiocompare.comijpjournal.comijpjournal.comresearchgate.netadooq.comfrontiersin.org
Buddleja albiflora Hemsl. (Scrophulariaceae) ijpjournal.comijpjournal.comresearchgate.net
Carduus nutans L. (Asteraceae), also known as musk thistle ijpjournal.comijpjournal.comresearchgate.netpa.gov
Cyperus alopecuroides Rottb. (Cyperaceae) ijpjournal.comijpjournal.comresearchgate.net
Dolichos lablab L. (Fabaceae), also known as lablab beans ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Festuca argentina Speg. (Poaceae) ijpjournal.comijpjournal.comresearchgate.net
Jatropha curcas Linn. (Euphorbiaceae) ijpjournal.comijpjournal.comresearchgate.net
Justicia gangetica L. (Acanthaceae), also known as Asystasia gangetica L. ijpjournal.comijpjournal.comresearchgate.net
Ligustrum robustum Roxb. (Oleaceae) ijpjournal.comijpjournal.comresearchgate.net
Lonicera spp. (Caprifoliaceae) ijpjournal.comijpjournal.com
Lupinus spp. (Fabaceae) ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Mallotus nanus (Euphorbiaceae) ijpjournal.comijpjournal.com
Paeonia suffruticosa Andrews (Paeoniaceae), also known as tree peony - Flower, leaves ebi.ac.ukbiocompare.comresearchgate.netnih.govresearchgate.net
Poncirus trifoliata L. (Rutaceae) ijpjournal.comresearchgate.net
Saussurea spp. (Asteraceae), including Saussurea gossypiphora D. Don. and Saussurea medusa Maxim. ijpjournal.comresearchgate.net
Scabiosa comosa Fisch. (Dipsacaceae) ijpjournal.comresearchgate.net
Scutellaria barbata Don. (Lamiaceae) ijpjournal.comresearchgate.net
Tilia mongolica Maxim. (Tiliaceae), also known as Mongolian linden ijpjournal.comresearchgate.netkahaku.go.jptripod.com
Trachelospermum jasminoides (Lindl.) Lem. (Apocynaceae) ijpjournal.comresearchgate.net
This broad distribution highlights rhoifolin as a common flavonoid in the plant kingdom. ijpjournal.com
Dietary Occurrence and Phytochemical Relevance
Rhoifolin is considered a dietary component due to its presence in various edible plants. nih.govexcli.deaithor.comresearchgate.netnih.gov It has been found in several fruits and vegetables commonly consumed by humans. ijpjournal.comresearchgate.netnih.govijpjournal.com
Notable dietary sources of rhoifolin include:
Bitter orange ebi.ac.ukijpjournal.comijpjournal.comresearchgate.netnih.govphytopurify.comijpjournal.comadooq.com
Bergamot ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Grapefruit ebi.ac.ukijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.comadooq.com
Lemon ebi.ac.ukijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.comadooq.com
Lupinus ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Lablab beans (Dolichos lablab) ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Tomatoes (Solanum lycopersicum) ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Artichoke ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Bananas ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
Grapes (Vitis vinifera) ijpjournal.comijpjournal.comresearchgate.netnih.govijpjournal.com
The widespread presence of rhoifolin in these dietary sources contributes to its phytochemical relevance in the context of human diet and the consumption of plant-derived foods. ijpjournal.comnih.govexcli.deaithor.comresearchgate.netnih.gov
Environmental Factors Influencing Rhoifolin Accumulation
While the provided search results mention that Chorisia is characterized by features adapted for dry times to store water phytojournal.com, and that Boehmeria nivea (ramie) has strong adaptability to stressful environments frontiersin.org, there is no explicit detailed research finding in the provided snippets directly linking specific environmental factors like drought-tolerant conditions to the accumulation levels of rhoifolin within these or other plants. The information primarily focuses on the presence and distribution of the compound across various species and its potential biological activities.
Biosynthetic Pathways of Rhoifolin
General Flavonoid Biosynthesis Framework
The fundamental structure of flavonoids, including Rhoifolin's aglycone, apigenin (B1666066), is built upon a C15 skeleton arranged as a C6-C3-C6 structure. This framework arises from the convergence of two distinct biosynthetic routes: the shikimate pathway and the acetate (B1210297) (polyketide) pathway. sci-hub.senih.govencyclopedia.pub
The phenylpropanoid pathway serves as a central hub in plant secondary metabolism, providing the initial building blocks for flavonoids. This pathway begins with the aromatic amino acid phenylalanine, which is a product of the shikimate pathway. oup.comnih.govmdpi.com Phenylalanine is sequentially converted into p-coumaroyl-CoA through a series of enzymatic reactions. oup.comnih.govmdpi.comroyalsocietypublishing.orgmdpi.com The key enzymes involved in this initial sequence are:
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to trans-cinnamic acid. nih.govmdpi.com This is often considered the first committed step in the phenylpropanoid pathway. nih.gov
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the para position, yielding p-coumaric acid. oup.comnih.govmdpi.com
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A moiety, forming p-coumaroyl-CoA. nih.govmdpi.comroyalsocietypublishing.org
The p-coumaroyl-CoA molecule provides the B ring and the three-carbon bridge (the C3 part) of the flavonoid structure. sci-hub.senih.govencyclopedia.pub
The shikimate pathway is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, thus supplying the phenylpropanoid pathway with its initial substrate. sci-hub.senih.govencyclopedia.puboup.comnih.govmdpi.com
Simultaneously, the acetate pathway, specifically through the carboxylation of acetyl-CoA, produces malonyl-CoA. Three molecules of malonyl-CoA are required to form the A ring of the flavonoid structure. sci-hub.senih.govencyclopedia.pubnih.gov The condensation of one molecule of p-coumaroyl-CoA (from the phenylpropanoid pathway) with three molecules of malonyl-CoA (from the acetate pathway) is the pivotal step that initiates the flavonoid branch of this interconnected metabolic network. sci-hub.senih.govencyclopedia.pubnih.gov
Phenylpropanoid Pathway Involvement
Key Enzymatic Steps in Flavone (B191248) Glycoside Synthesis
The core flavonoid structure undergoes further enzymatic modifications to produce the diverse range of flavonoid subclasses, including flavones like apigenin, the aglycone of Rhoifolin, and subsequently, the glycosylated form, Rhoifolin.
The committed step to flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS). CHS facilitates the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA, forming a tetraketide intermediate that is then cyclized to produce 2',4',4,6'-tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone. nih.govoup.comwikipedia.orgfrontiersin.org
Following the formation of the chalcone, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to yield (2S)-naringenin, a flavanone (B1672756). nih.govoup.commdpi.comwikipedia.orgfrontiersin.orgencyclopedia.pub While the cyclization can occur spontaneously at a low rate, CHI significantly enhances the efficiency and stereospecificity of this reaction, directing the metabolic flux towards flavanone production.
To form flavones like apigenin from flavanones like naringenin, an additional step of desaturation is required, introducing a double bond between carbons 2 and 3 in the C ring. This reaction is catalyzed by flavone synthases (FNS). Two types of FNS enzymes exist: FNS I (a soluble enzyme) and FNS II (a membrane-bound cytochrome P450 enzyme). Apigenin is a trihydroxyflavone derived from naringenin. mdpi.comencyclopedia.pubencyclopedia.pubnih.gov
Rhoifolin is a flavone glycoside, specifically apigenin 7-O-neohesperidoside. This indicates that a glycosyl moiety, neohesperidose (a disaccharide composed of glucose and rhamnose), is attached to the hydroxyl group at the 7th position of the apigenin aglycone. The addition of sugar units to flavonoid aglycones is a crucial modification catalyzed by UDP-glycosyltransferases (UGTs). wikipedia.orgfrontiersin.orgmdpi.comacs.orgoup.comsioc-journal.cnsci-hub.semdpi.comfrontiersin.org
UGTs utilize activated sugar donors, typically UDP-sugars (such as UDP-glucose and UDP-rhamnose), to transfer the sugar moiety to specific hydroxyl or other functional groups on the flavonoid structure. frontiersin.orgmdpi.comoup.comsci-hub.semdpi.com This glycosylation process significantly impacts the solubility, stability, and biological activity of flavonoids. frontiersin.orgoup.comsci-hub.se
The formation of a di-glycoside like the neohesperidose in Rhoifolin can occur through sequential glycosylation steps catalyzed by one or more UGTs. Research on the biosynthesis of flavanone 7-O-neohesperidosides in tea plants has identified specific UGTs involved in this process. For instance, CsUGT75L12 was shown to catalyze the glucosylation at the 7-OH position, while CsUGT79B28 catalyzed the subsequent rhamnosylation of the 7-O-glucoside to form the 7-O-neohesperidoside. acs.org While the specific enzymes responsible for neohesperidose addition to apigenin to form Rhoifolin in a particular plant species would need to be identified, the general mechanism involves the action of UGTs with specificity for the 7-hydroxyl group of apigenin and the transfer of glucose and rhamnose moieties.
Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) Mechanisms
Transcriptional Regulation of Biosynthesis
The biosynthesis of flavonoids, including the pathway leading to Rhoifolin, is tightly regulated at the transcriptional level. This regulation ensures that flavonoids are produced at appropriate times, in specific tissues, and in response to various environmental cues. A complex network of transcription factors (TFs) controls the expression of the structural genes encoding the enzymes involved in the biosynthetic pathway. nih.govencyclopedia.pubencyclopedia.pubnih.govmdpi.comslu.se
Several families of transcription factors have been implicated in regulating flavonoid biosynthesis, including:
MYB: R2R3-MYB transcription factors are particularly important regulators of the flavonoid pathway. encyclopedia.pubencyclopedia.pubnih.gov
bHLH (basic Helix-Loop-Helix): These TFs often interact with MYB and WD40 proteins to form regulatory complexes. encyclopedia.pubencyclopedia.pubnih.govslu.se
WD40: WD40 repeat proteins act as scaffold proteins, facilitating the interaction between MYB and bHLH proteins in the MBW complex. encyclopedia.pubencyclopedia.pubnih.govslu.se The MBW complex (MYB-bHLH-WD40) is a well-established regulatory module controlling the expression of many flavonoid structural genes. encyclopedia.pubencyclopedia.pubnih.govslu.se
WRKY: WRKY transcription factors have also been shown to regulate flavonoid biosynthesis. nih.govencyclopedia.pubencyclopedia.pubnih.govmdpi.com
Dof (DNA binding with One Finger): Dof proteins are involved in regulating various plant processes, including secondary metabolism. nih.govencyclopedia.pubencyclopedia.pubnih.govmdpi.com
MADS-box: Some MADS-box TFs have been linked to the regulation of flavonoid pathways. nih.govencyclopedia.pubencyclopedia.pubnih.govmdpi.com
bZIP (basic Leucine Zipper): bZIP transcription factors can also play a role in controlling flavonoid gene expression. nih.govencyclopedia.pubencyclopedia.pubnih.govmdpi.com
NAC (NAM, ATAF, CUC): NAC transcription factors are a large family involved in various plant processes, including stress responses and secondary metabolism. nih.govencyclopedia.pubencyclopedia.pubnih.govmdpi.com
These transcription factors can activate or repress the expression of structural genes in the flavonoid pathway, thereby modulating the production of specific flavonoids like Rhoifolin. The specific combination and activity of these TFs in a particular plant species and tissue determine the profile of accumulated flavonoids.
Advanced Investigations of Biological Activities and Molecular Mechanisms Preclinical Studies
Antioxidant Activity and Oxidative Stress Modulation
Preclinical research indicates that rhoifolin exhibits significant antioxidant activity, contributing to the modulation of oxidative stress nih.govijpjournal.comresearchgate.net. This involves various mechanisms, including direct free radical scavenging and the regulation of endogenous antioxidant defense systems.
Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS+)
Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have demonstrated the free radical scavenging potential of rhoifolin nih.govresearchgate.net. These in vitro assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals, thereby neutralizing their damaging effects. The results from these assays indicate that rhoifolin can directly interact with and scavenge free radicals.
Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx))
Rhoifolin has been shown to influence the activity and expression of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) nih.govsemanticscholar.org. These enzymes play crucial roles in the cellular defense against oxidative damage. SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide accscience.comwikipedia.orgxiahepublishing.com. CAT then converts hydrogen peroxide into water and oxygen xiahepublishing.comnih.gov. GPx reduces hydrogen peroxide and organic hydroperoxides xiahepublishing.com. Studies have reported that rhoifolin treatment can lead to increased levels or activity of these enzymes in various experimental models, suggesting its role in bolstering the cellular antioxidant defense system nih.govresearchgate.net.
Here is a summary of findings regarding the effect of rhoifolin on antioxidant enzyme levels:
| Enzyme | Effect of Rhoifolin Treatment | Reference |
| Superoxide Dismutase (SOD) | Increased levels/activity | nih.govresearchgate.net |
| Catalase (CAT) | Increased levels/activity | nih.govresearchgate.net |
| Glutathione Peroxidase (GPx) | Increased levels/activity | nih.govresearchgate.net |
Attenuation of Lipid Peroxidation and Malondialdehyde (MDA) Levels
Lipid peroxidation is a process where free radicals attack lipids containing double bonds, leading to the formation of lipid hydroperoxides and other byproducts, such as malondialdehyde (MDA) thegoodscentscompany.com. MDA is a commonly used biomarker of oxidative stress and lipid damage thegoodscentscompany.comwikidata.org. Preclinical studies have indicated that rhoifolin treatment can attenuate lipid peroxidation, resulting in reduced levels of MDA nih.govresearchgate.net. This effect is attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes, thereby preventing oxidative damage to lipids nih.govresearchgate.net.
Here is a summary of findings regarding the effect of rhoifolin on lipid peroxidation:
| Marker | Effect of Rhoifolin Treatment | Reference |
| Lipid Peroxidation | Attenuated | nih.govresearchgate.net |
| Malondialdehyde (MDA) | Reduced levels | nih.govresearchgate.net |
Protective Effects in Oxidative Stress-Induced Conditions
The antioxidant properties of rhoifolin have been demonstrated to exert protective effects in various oxidative stress-induced conditions in preclinical models nih.govwikipedia.org. By reducing oxidative stress and enhancing antioxidant defenses, rhoifolin contributes to mitigating cellular damage and dysfunction caused by excessive reactive oxygen species (ROS) nih.govresearchgate.net. This protective action underlies some of its observed therapeutic potentials in conditions where oxidative stress plays a significant pathological role nih.govijpjournal.comresearchgate.net.
Anti-inflammatory Efficacy and Immunomodulation
Rhoifolin has also demonstrated significant anti-inflammatory efficacy and immunomodulatory properties in preclinical investigations researchgate.netijpjournal.comwikipedia.orgmdpi.comnih.govsemanticscholar.orgjapsonline.com. These effects are primarily mediated through the modulation of various inflammatory mediators and signaling pathways.
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, Prostaglandin E2)
Preclinical studies have shown that rhoifolin can modulate the production and release of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2) thegoodscentscompany.comwikipedia.orgmdpi.comresearchgate.netciteab.commdpi.com. These cytokines and lipid mediators play central roles in initiating and propagating inflammatory responses. Research indicates that rhoifolin treatment can lead to a reduction in the levels of these pro-inflammatory molecules in various in vitro and in vivo models of inflammation wikipedia.orgmdpi.commdpi.comnih.gov. For instance, studies have reported that rhoifolin suppressed the gene expression and production of IL-6, TNF-α, and IL-1β in lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells mdpi.comnih.gov. Furthermore, rhoifolin has been shown to alleviate IL-1β-induced upregulation of inflammatory markers like iNOS and COX-2 mdpi.comfrontiersin.org. Reduction in nitric oxide (NO) levels, another inflammatory mediator, has also been observed with rhoifolin treatment mdpi.comnih.gov.
Here is a summary of findings regarding the effect of rhoifolin on inflammatory mediators:
| Inflammatory Mediator | Effect of Rhoifolin Treatment | Reference |
| TNF-α | Reduced production/expression | mdpi.commdpi.comnih.gov |
| IL-1β | Reduced production/expression | mdpi.commdpi.comnih.govfrontiersin.org |
| IL-6 | Reduced production/expression | mdpi.commdpi.comnih.gov |
| Prostaglandin E2 (PGE2) | Modulation (specific effects may vary by model) | thegoodscentscompany.comwikipedia.orgmdpi.comresearchgate.netciteab.com |
| Nitric Oxide (NO) | Reduced levels | mdpi.comnih.gov |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Interactions (e.g., NF-κB phosphorylation, IκBα and IKKβ inhibition, Nrf2 binding)
Preclinical studies have demonstrated that rhoifolin interacts with the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. Rhoifolin has been shown to inhibit the activation of the NF-κB pathway. This inhibition involves the downregulation of phosphorylated forms of NF-κB p65 and IκBα. arccjournals.comexcli.de Rhoifolin can suppress IκBα and IKKβ phosphorylation in LPS-stimulated RAW 264.7 cells, leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com Furthermore, rhoifolin administration has been shown to inhibit the nuclear translocation of NF-κB via the downregulation of phospho-IκBα and phospho-p65, while also upregulating IκBα. excli.deexcli.de Molecular docking and knockdown studies suggest that rhoifolin may also bind to Nrf2, contributing to the suppression of the NF-κB pathway. nih.govresearchgate.netnih.govmdpi.comresearchgate.net This interaction with the Nrf2/NF-κB axis has been implicated in rhoifolin's ameliorative effects in conditions like osteoarthritis. researchgate.netnih.govmdpi.com
Data on the effect of rhoifolin on NF-κB pathway components in LPS-induced RAW264.7 cells:
| Compound | Concentration (μmol/L) | Effect on IκBα Phosphorylation | Effect on IKKβ Phosphorylation | Effect on TNF-α Production | Effect on IL-6 Production | Effect on IL-1β Production |
| Rhoifolin | 100 | Inhibited | Inhibited | Suppressed significantly | Suppressed significantly | Suppressed significantly |
Note: Data compiled from search result nih.govmdpi.com.
Rhoifolin has also been shown to alleviate inflammation in acute inflammation animal models through the IKKβ/NF-κB pathway. qascf.comresearchgate.netwilddata.cn Its anti-inflammatory action mediated by the NF-κB pathway has been observed in conditions like rheumatoid arthritis, where it regulated oxidative stress and pro-inflammatory cytokine levels. scielo.br
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (e.g., p38, JNK)
Rhoifolin has demonstrated regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 and JNK. Studies in chondrocytes have shown that rhoifolin can dramatically block the phosphorylation of JNK and p38 induced by IL-1β. frontiersin.orgresearchgate.netnih.gov This modulation of the p38/JNK pathways has been implicated in the protective effects of rhoifolin in conditions like osteoarthritis. frontiersin.orgresearchgate.netnih.govciteab.com
In pancreatic cancer cells, rhoifolin has been shown to promote apoptosis via the upregulation of JNK and p-JNK, alongside the downregulation of p-Akt. excli.denih.govexcli.deresearchgate.net This suggests a role for MAPK pathway regulation in rhoifolin's anticancer activities. Additionally, rhoifolin treatment in a spinal cord injury rat model resulted in a significant downregulation of p38MAPK, indicating attenuation of the pro-apoptotic pathway. arccjournals.comexcli.de Rhoifolin has also been found to down-regulate the expression of MAPK-8 in streptozotocin-induced diabetic rats. mdpi.comresearcher.life
Anticancer and Cytotoxic Mechanisms
Rhoifolin exhibits promising anticancer and cytotoxic properties through various mechanisms, including the induction of apoptosis and cell cycle arrest. excli.denih.govexcli.de
Induction of Apoptosis and Cell Cycle Arrest
Rhoifolin has been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines. excli.denih.govexcli.de It can promote the apoptosis of pancreatic cancer cells. excli.denih.govmdpi.com In hepatocellular carcinoma (HCC) cells, rhoifolin induced cell cycle arrest at the S phase and facilitated apoptosis. researchgate.net
Caspase-Dependent Apoptosis Induction (e.g., Caspase 3 gene expression)
A key mechanism by which rhoifolin induces apoptosis is through the activation of caspases, particularly caspase 3. Caspase 3 is a critical executioner enzyme in the apoptotic pathway. pensoft.net Studies have shown that rhoifolin can increase caspase 3 gene expression. pensoft.netpensoft.netzenodo.org In triple-negative breast cancer cells, the combination of rhoifolin and doxorubicin (B1662922) significantly increased caspase 3 gene expression. pensoft.netpensoft.netzenodo.org While a high dose of rhoifolin alone promoted apoptosis in pancreatic cancer cells, suggesting it can induce apoptosis independently, a synergistic effect was observed when combined with doxorubicin, leading to a substantial increase in caspase 3 expression. pensoft.netpensoft.net Rhoifolin treatment has also been shown to significantly reduce caspase levels in spinal cord injury rats, indicating a reduction in apoptotic signaling in this context. arccjournals.comexcli.de In ethanol-treated LO2 cells, rhoifolin markedly downregulated the expression levels of caspase 3 and cleaved caspase 3. nih.gov
Data on the effect of rhoifolin and doxorubicin combination on Caspase 3 gene expression in MDA-MB-231 cells:
| Treatment | Fold Increase in Caspase 3 Gene Expression (vs. Control) |
| Doxorubicin (3 µM) | 5-fold |
| Rhoifolin (50 µM) | Not able to increase expression |
| Doxorubicin (3 µM) + Rhoifolin (50 µM) | 111-fold (22.2-fold increase compared to Dox alone) pensoft.netpensoft.net |
Bcl-2/Bax Ratio Modulation
Rhoifolin also influences the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, crucial regulators of the intrinsic apoptotic pathway. In ethanol-treated LO2 cells, rhoifolin suppressed apoptosis by promoting Bcl-2 mRNA and inhibiting Bax mRNA and caspase 3 protein expression. nih.govdntb.gov.ua Rhoifolin downregulated Bax expression, upregulated Bcl-2 expression, and decreased the ratio of Bax/Bcl-2. nih.gov In triple-negative breast cancer cells, the combination of doxorubicin and rhoifolin significantly increased both Bax and Bcl-2 gene expression compared to doxorubicin alone. pensoft.net Rhoifolin has been shown to elevate the expression of several Bcl-2 family members, including BID, BAX, BAK1, and BIM, in HCC cells, with BID showing a notable increase. mdpi.com
Data on the effect of rhoifolin on Bax and Bcl-2 expression in ethanol-treated LO2 cells:
| Treatment | Effect on Bax Expression | Effect on Bcl-2 Expression | Effect on Bax/Bcl-2 Ratio |
| Ethanol (B145695) | Upregulated | Downregulated | Increased |
| Ethanol + Rhoifolin | Downregulated | Upregulated | Decreased |
Note: Data compiled from search result nih.gov.
Kinase Pathway Involvement (e.g., Akt/JNK signaling)
Studies have indicated that Rhoifolin modulates critical kinase signaling pathways in cancer cells. In pancreatic cancer cells (PANC-1 and ASPC-1), Rhoifolin treatment led to the upregulation of JNK and phosphorylated JNK (p-JNK), alongside a downregulation of phosphorylated Akt (p-Akt). nih.govresearchgate.netexcli.de This modulation of the Akt/JNK pathway appears to be a significant mechanism contributing to its anticancer effects. nih.govnih.govresearchgate.netexcli.de Experiments using an Akt activator (SC79) and a JNK inhibitor (SP600125) demonstrated that these agents could reverse the anticancer effects of Rhoifolin on pancreatic cancer cells, further validating the involvement of these pathways. nih.govresearchgate.netexcli.de
Inhibition of Cancer Cell Proliferation
Rhoifolin has demonstrated a notable ability to inhibit the proliferation of various cancer cell lines. excli.deexcli.de This effect has been observed in pancreatic cancer cells (PANC-1 and ASPC-1), where Rhoifolin was identified as a potent inhibitor of proliferation among the abundant compounds found in Plumula Nelumbinis. excli.deexcli.denih.govexcli.de The antiproliferative potential of Rhoifolin has also been reported in hepatocellular carcinoma (HepG2 and HuH7) cells, where it showed potent inhibitory activity and induced S phase cell cycle arrest. mdpi.com Furthermore, it has been shown to suppress the growth of breast cancer cells. scielo.br
Suppression of Cell Migration and Invasion
Beyond inhibiting proliferation, Rhoifolin has also shown efficacy in suppressing cancer cell migration and invasion, crucial steps in tumor metastasis. In pancreatic cancer cells (PANC-1 and ASPC-1), Rhoifolin treatment effectively inhibited both migration and invasion. nih.govresearchgate.netexcli.demdpi.com This anti-migratory effect has also been observed in breast cancer cells, where Rhoifolin treatment significantly inhibited migration. excli.demdpi.com The mechanism may involve the inhibition of ezrin phosphorylation, which disrupts its interaction with podocalyxin-like protein 1 (PODXL), thereby exerting an anti-motile effect. pensoft.netpensoft.net Additionally, Rhoifolin has been shown to inhibit transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in MDA-MB-231 breast cancer cells. pensoft.netpensoft.net
Proteomic Profile Alterations and Specific Protein Downregulation (e.g., Transforming Growth Factor Beta 2 (TGF-β2), phosphorylated SMAD family member (SMAD2))
Quantitative proteomics analysis has revealed that Rhoifolin can alter the proteomic profiles in cancer cell lines. excli.denih.govresearchgate.netresearchgate.net Specifically, Western blot analysis demonstrated that Rhoifolin treatment led to the downregulation of Transforming Growth Factor Beta 2 (TGF-β2) and phosphorylated SMAD family member 2 (SMAD2) in pancreatic cancer cells (PANC-1). excli.denih.govnih.govresearchgate.netresearchgate.net These findings suggest that Rhoifolin may exert its anticancer activities, in part, by regulating the TGF-β2/SMAD2 signaling pathway. nih.govnih.govresearchgate.netresearchgate.net
Synergistic Effects with Chemotherapeutic Agents (e.g., Doxorubicin)
Research indicates that Rhoifolin can exhibit synergistic effects when combined with conventional chemotherapeutic agents. In triple-negative breast cancer cells (MDA-MB-231), Rhoifolin significantly enhanced the cytotoxic effect of doxorubicin, with a combination index less than 1 at various ratios, indicating synergism. pensoft.netpensoft.netzenodo.orgresearchgate.netresearchgate.net The combination treatment also significantly increased caspase 3 gene expression by 22.2-fold compared to doxorubicin alone, suggesting that Rhoifolin may promote apoptosis and increase cancer cells' susceptibility to doxorubicin-induced cell death. pensoft.netpensoft.netpensoft.netzenodo.orgresearchgate.net Furthermore, the combination significantly enhanced the anti-migratory effects of doxorubicin and reduced colony formation. pensoft.netpensoft.netpensoft.netzenodo.orgresearchgate.net
Cell Line Specificity and Differential Cytotoxicity Profiles (e.g., Hep 2, HeLa, HepG2, HCT-116, MRC-5, PANC-1, ASPC-1, MDA-MB-231)
The cytotoxic effects of Rhoifolin have been evaluated across a range of cancer cell lines, revealing differential sensitivities. Rhoifolin has demonstrated anticancer effects against various cell lines, including human epidermoid larynx (Hep 2), human cervical (HeLa), hepatocellular (HepG2), colon (HCT-116), and fetal human lung fibroblast (MRC-5) carcinoma cell lines. nih.govpensoft.netpensoft.net
The following table summarizes some reported IC50 values for Rhoifolin against specific cell lines:
| Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Hep 2 | 5.9 | ~10.1 | nih.govpensoft.netpensoft.netmedchemexpress.com |
| HeLa | 6.2 | ~10.7 | nih.govpensoft.netpensoft.netmedchemexpress.com |
| HepG2 | 22.6 | ~39.0 | nih.govpensoft.netpensoft.netmedchemexpress.com |
| HCT-116 | 34.8 | ~60.1 | nih.govpensoft.netpensoft.netmedchemexpress.comekb.eg |
| MRC-5 | 44.6 (44) | ~77.0 | nih.govpensoft.netpensoft.netmedchemexpress.com |
| PANC-1 | 100 | pensoft.net | |
| ASPC-1 | nih.govresearchgate.netexcli.demdpi.com | ||
| MDA-MB-231 | 59.0 | 102 | pensoft.netpensoft.netpensoft.netresearchgate.net |
Note: IC50 values are approximate conversions where necessary, based on the molecular weight of Rhoifolin (578.53 g/mol ). excli.de
These data indicate that the anticancer effect of Rhoifolin can be cell-specific. pensoft.netpensoft.net For instance, it exhibited high cytotoxicity against Hep 2 and HeLa cells compared to HepG2, HCT-116, and MRC-5 cells. nih.gov
Antidiabetic and Glycometabolic Regulatory Actions
In addition to its anticancer properties, Rhoifolin has shown potential in the management of diabetes and the regulation of glycometabolic processes. Studies in streptozotocin-induced diabetic rats demonstrated that Rhoifolin improved glycometabolic control. mdpi.comresearchgate.netscilit.com This effect appears to be associated with its regulatory impact on metabolic inflammation and oxidative stress markers. mdpi.comresearchgate.net Rhoifolin significantly decreased serum glucose levels and the HOMA-IR index, which is indicative of improved insulin (B600854) sensitivity and glucose homeostasis. mdpi.comresearchgate.netresearchgate.net It also enhanced serum insulin levels. mdpi.comresearchgate.net
Mechanistically, Rhoifolin has been shown to up-regulate the expression of insulin signaling proteins such as PDX-1, SIRT-1, INS-1, and GLUT-4 in pancreatic and hepatic tissues of diabetic rats. mdpi.comresearchgate.net Concurrently, it down-regulated the expression of MAPK-8, TRAF-6, and TRAF-4, suggesting an involvement of the MAPK/JNK pathway in its antidiabetic effects. mdpi.comresearchgate.net Furthermore, Rhoifolin exhibited potent in vitro inhibitory activities against alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion, which could contribute to its hypoglycemic action by reducing postprandial hyperglycemia. researchgate.netmdpi.comresearchgate.net
Carbohydrate Hydrolyzing Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)
Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a therapeutic strategy to manage postprandial hyperglycemia in diabetes. Preclinical studies have investigated rhoifolin's ability to inhibit these enzymes.
In vitro studies have shown that rhoifolin possesses potent inhibitory activities against both α-amylase and α-glucosidase. nih.govresearchgate.netdntb.gov.uaresearchgate.net The inhibitory effect was observed to be dose-dependent. nih.govresearchgate.net At a concentration of 1 mg/mL, rhoifolin exhibited 65.7% inhibition of α-amylase with an IC₅₀ of 0.58 mg/mL. nih.gov For α-glucosidase, at the same concentration (1 mg/mL), rhoifolin showed 68.4% inhibition with an IC₅₀ of 0.54 mg/mL. nih.gov These results suggest that rhoifolin could potentially help in reducing the digestion and absorption of carbohydrates, thereby mitigating the rise in blood glucose levels after meals. nih.gov
Pancreatic β-cell Protection and Function Improvement
Maintaining the health and function of pancreatic β-cells is crucial for insulin production and glucose homeostasis. Preclinical research indicates that rhoifolin may offer protective effects on these cells and improve their function.
While the precise mechanisms of β-cell protection by rhoifolin are still being explored, studies suggest that its antioxidant and anti-inflammatory properties may play a role in preserving β-cell mass and function, as oxidative stress and inflammation are known contributors to β-cell damage in diabetes. nih.govresearchgate.netnih.govmdpi.com Flavonoids, in general, have been noted for their potential to aid in the regeneration and maintenance of pancreatic islet function by mitigating oxidative stress and inflammation. nih.gov
Hepatoprotective Effects and Liver Homeostasis
Rhoifolin has demonstrated hepatoprotective effects in preclinical models, particularly in the context of alcohol-induced liver injury.
Attenuation of Alcohol-Induced Liver Injury
Preclinical studies have shown that rhoifolin can attenuate alcohol-induced liver injury in both in vivo and in vitro models. nih.govresearchgate.netfrontiersin.orgexcli.deacs.orgmdpi.comdntb.gov.ua In mouse models of alcoholic liver disease (ALD), rhoifolin treatment reduced liver damage, as evidenced by decreased serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.govfrontiersin.org Macroscopic examination of liver surfaces in treated mice also indicated an alleviation of liver damage. nih.gov
In vitro experiments using ethanol-treated human normal hepatocytes (LO2 cells) further supported these findings, showing that rhoifolin suppressed ethanol-induced cytotoxicity and improved cell viability. nih.govresearchgate.net These results highlight rhoifolin's potential to protect liver cells from alcohol-induced damage. nih.govresearchgate.netfrontiersin.org
Cytochrome P450 2E1 (CYP2E1) and Toll-like Receptor 4 (TLR4) Pathway Modulation
Modulation of the CYP2E1 and TLR4 pathways appears to be a key mechanism by which rhoifolin exerts its hepatoprotective effects against alcohol-induced injury. CYP2E1 is an enzyme involved in alcohol metabolism that can produce reactive oxygen species (ROS), contributing to oxidative stress and liver damage. nih.govresearchgate.netmdpi.com TLR4 is a receptor that plays a crucial role in the inflammatory response in the liver, which is exacerbated by alcohol consumption. nih.govresearchgate.netfrontiersin.orgexcli.deacs.org
Studies have shown that rhoifolin treatment significantly downregulates the expression of CYP2E1 in both in vivo ALD models and ethanol-treated LO2 cells. nih.govresearchgate.net This reduction in CYP2E1 expression is associated with decreased oxidative stress. nih.govresearchgate.net
Furthermore, rhoifolin has been found to inhibit the TLR4/NF-κB signaling pathway. nih.govresearchgate.netfrontiersin.orgexcli.deacs.org Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which contribute to liver inflammation and injury. nih.govresearchgate.netfrontiersin.org Rhoifolin treatment reduced the expression of TLR4 and inhibited the phosphorylation of NF-κB, thereby suppressing the inflammatory response in the liver. nih.govresearchgate.net These findings suggest that rhoifolin's protective effects against alcohol-induced liver injury are mediated, at least in part, by modulating these critical pathways. nih.govresearchgate.netfrontiersin.org
Anti-Apoptotic Mechanisms in Hepatic Cells
Apoptosis, or programmed cell death, of hepatic cells is a significant feature of alcohol-induced liver injury. Preclinical studies indicate that rhoifolin possesses anti-apoptotic properties in hepatic cells.
In ethanol-treated LO2 cells, rhoifolin was shown to suppress apoptosis. nih.govresearchgate.net This effect was associated with the modulation of apoptosis-related proteins. Rhoifolin treatment promoted the expression of the anti-apoptotic protein Bcl-2 mRNA while inhibiting the expression of the pro-apoptotic protein Bax mRNA and caspase-3 protein. nih.govfrontiersin.org The balance between these proteins is critical in regulating the apoptotic pathway. By shifting this balance towards anti-apoptosis, rhoifolin helps to preserve the viability of hepatic cells in the face of alcohol-induced damage. nih.govresearchgate.net
Modulation of Autoimmune Hepatitis Pathways
Rhoifolin has shown potential in attenuating concanavalin (B7782731) A (Con A)-induced autoimmune hepatitis (AIH) in mice. acs.orgnih.govacs.orgresearchgate.net Studies have indicated that rhoifolin can significantly reduce serum biochemical markers associated with liver damage, such as ALT, AST, ALP, and LDH. acs.orgacs.orgresearchgate.net It also helps regulate oxidative stress indicators like MDA, SOD, and GSH. acs.orgacs.orgresearchgate.net
The protective effects of rhoifolin in AIH models are linked to its ability to reduce hepatic necrosis and immune cell infiltration. acs.orgacs.orgresearchgate.net Furthermore, it inhibits the release of various inflammatory factors, including TNF-α, IFN-γ, IL-2, and IL-17, and improves hepatic tissue apoptosis, thereby alleviating Con A-induced hepatic damage. acs.orgacs.orgresearchgate.net
The molecular mechanisms underlying rhoifolin's effects on AIH involve the modulation of the JAKs/STATs signaling pathways. acs.orgnih.govacs.orgresearchgate.net Specifically, rhoifolin has been shown to inhibit Th1/Th17 cell polarization by modulating the JAK2/JAK3/STAT1/STAT3 pathways both in vivo and in vitro. acs.orgacs.orgresearchgate.net Additionally, rhoifolin regulates apoptotic cascade signaling through the IL-6/JAK2/STAT1/STAT3 pathway, controlling BNIP3 activity in primary hepatocytes. acs.orgnih.govresearchgate.net These findings suggest that rhoifolin's potential for AIH therapy may stem from its specific regulation of T cell subtype polarization and liver cell apoptosis via the JAKs/STATs signaling pathways. acs.orgnih.govacs.orgresearchgate.net
Antimicrobial and Antiviral Activity
General Antimicrobial Properties
Rhoifolin has exhibited certain inhibitory activity against Escherichia coli. ijpjournal.com A rhoifolin-rich fraction isolated from Sanguisorba officinalis roots demonstrated inhibitory activity on mono-species biofilms of Pseudomonas aeruginosa and Staphylococcus aureus at specific concentrations. mdpi.com It also significantly inhibited the dual-species biofilm of these bacteria. mdpi.com
Viral Protease Inhibition (e.g., SARS-CoV 3CLprotease enzyme)
Rhoifolin has been found to efficiently block the enzymatic activity of SARS-CoV 3CL-Pro (also known as 3CLpro or Mpro). mdpi.comfrontiersin.orgresearchgate.netcapes.gov.brnih.gov Studies using a flavonoid library systematically probed inhibitory compounds against SARS-CoV 3CLpro, and rhoifolin was identified as having noteworthy inhibitory activity. frontiersin.orgresearchgate.netcapes.gov.br The IC50 value for rhoifolin against SARS-CoV 3CLpro has been reported as 27.45 µM. frontiersin.org Another study indicated that rhoifolin inhibited Mpro activity at 20 µM with a high binding affinity (–9.565 Kcal/mol). imrpress.com
The antiviral activity against coronaviruses is presumed to be directly caused by inhibiting 3C-like protease. researchgate.netcapes.gov.br In silico docking studies have suggested that flavonoids like rhoifolin are predicted to occupy the active site of SARS-CoV 3CLpro, with the S1, S2, and S3′ sites involved in binding. researchgate.net The hydrophobic aromatic rings and hydrophilic hydroxyl groups of flavonoids are thought to contribute to their binding affinity to the protease. nih.gov
Rhoifolin has also been reported to inhibit coxsackievirus B3 (CVB3 infection), a primary cause of viral myocarditis in humans. ijpjournal.commdpi.com Its antiviral mechanism against CVB3 may involve preventing virus adsorption onto the cell surface, inhibiting protein kinase, viral DNA synthesis, or virus-associated reverse transcriptase. ijpjournal.com
Antihypertensive and Hemodynamic Regulation
Angiotensin-Converting Enzyme (ACE) Inhibition
Rhoifolin has been reported to exhibit antihypertensive effects in conscious spontaneously hypertensive rats. ijpjournal.com In vitro studies have evaluated the ACE inhibitory activity of various flavonoids, including rhoifolin. ijpjournal.comexcli.denih.govresearchgate.net Using a fluorimetric method, rhoifolin exhibited an IC50 value of 183 µM for ACE inhibition. ijpjournal.comexcli.denih.gov
Structure-activity relationship studies investigating the ACE inhibitory activity of flavonoids have suggested that the catechol group of ring B, the double bond between C-2 and C-3 of ring C, and the ketone group at C-4 of ring C are important structural requirements for this activity. ijpjournal.comnih.gov While some studies have performed docking analyses to understand the molecular basis of ACE inhibition by flavonoids, restricted docking with rhoifolin has failed in some cases due to steric hindrance between the ACE binding site and the 7-O-glycoside substituent. nih.gov
Anti-rheumatic and Osteoarthritis Pathogenesis Modulation
Rhoifolin has demonstrated anti-inflammatory potential in various models, including Freund's adjuvant-induced rheumatoid arthritis and age-related inflammation. frontiersin.orgscite.ai Studies have investigated the therapeutic effects and underlying mechanisms of rhoifolin in rat osteoarthritis (OA). frontiersin.orgnih.govwilddata.cn
In models of OA, rhoifolin has been shown to significantly alleviate IL-1β-induced inflammatory responses, cartilage degradation, and autophagy downregulation in rat chondrocytes. frontiersin.orgnih.govwilddata.cn The anti-inflammatory and anti-cartilage degradation effects of rhoifolin can be reversed by the administration of the autophagy inhibitor 3-methyladenine (B1666300) (3-MA), indicating the involvement of autophagy regulation. frontiersin.orgnih.gov
Furthermore, the P38/JNK and PI3K/AKT/mTOR signaling pathways are involved in the protective effects of rhoifolin in OA. frontiersin.orgnih.gov In vivo studies using a rat OA model showed that intra-articular injection of rhoifolin could notably ameliorate cartilage damage. frontiersin.orgnih.govwilddata.cn These findings suggest that rhoifolin ameliorates rat OA by regulating autophagy, highlighting its potential role in OA therapy. frontiersin.orgnih.govwilddata.cn
In a complete Freund's adjuvant (CFA)-induced arthritis rat model, treatment with rhoifolin showed significant improvement in parameters such as paw edema and weight loss. scite.airesearchgate.net This was supported by histopathological analysis. scite.airesearchgate.net Rhoifolin treatment led to a significant decrease in oxidative stress, indicated by changes in intracellular levels of glutathione, glutathione peroxidase, malondialdehyde, and superoxide dismutase in articular cartilage tissue. scite.airesearchgate.net Moreover, pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 showed significant downregulation of gene expression and intracellular protein concentration levels. scite.ai The NF-κB pathway showed significant attenuation with a reduction in the levels of NF-κB p65 and p-IkB-α. scite.ai These results suggest that the antioxidant and anti-inflammatory action of rhoifolin in this model was likely mediated by the NF-κB pathway. scite.ai
Anti-Cartilage Degradation Mechanisms
Research indicates that rhoifolin possesses anti-cartilage degradation properties, particularly in the context of osteoarthritis (OA). Studies using in vitro models, such as IL-1β-treated rat chondrocytes, have shown that rhoifolin can alleviate the inflammatory responses and cartilage degradation induced by IL-1β. researchgate.netnih.govciteab.comfrontiersin.org This effect is associated with the regulation of key enzymes involved in cartilage matrix breakdown. For instance, rhoifolin has been observed to decrease the expression of matrix metalloproteinase 13 (MMP13) and ADAMTS5, which are enzymes known to degrade collagen II and aggrecan, major components of cartilage matrix. researchgate.netfrontiersin.org The anti-cartilage degradation effects of rhoifolin appear to be linked to its ability to regulate autophagy. researchgate.netnih.govciteab.comfrontiersin.org
Autophagy Regulation in Chondrocytes
Autophagy, a cellular process involving the degradation and recycling of cellular components, plays a significant role in the development of osteoarthritis. nih.govfrontiersin.org Studies have demonstrated that IL-1β treatment can lead to a downregulation of autophagy in chondrocytes. nih.govfrontiersin.org Rhoifolin has been shown to reverse this effect, promoting autophagy in IL-1β-treated rat chondrocytes. nih.govfrontiersin.org This was evidenced by the increased expression of autophagy-related proteins such as ATG5, ATG12, Beclin-1, and the ratio of LC3 Ⅱ/LC3 Ⅰ, alongside a decrease in the expression of P62-sequestosome. nih.govfrontiersin.org The pro-autophagic effect of rhoifolin is considered a potential mechanism contributing to its anti-inflammatory and anti-cartilage degradation effects. researchgate.netnih.govciteab.comfrontiersin.org Inhibition of autophagy using 3-methyladenine (3-MA) has been shown to attenuate the protective effects of rhoifolin against inflammation and cartilage matrix degradation in chondrocytes, further supporting the role of autophagy regulation in its mechanism of action. researchgate.netnih.govciteab.comfrontiersin.orgresearchgate.net Furthermore, the P38/JNK and PI3K/AKT/mTOR signaling pathways have been implicated in the protective effects of rhoifolin and its regulation of autophagy in chondrocytes. excli.denih.govciteab.comfrontiersin.orgexcli.de
Osteoclastogenesis Attenuation (e.g., via RANKL-induced NF-κB and MAPK pathways)
Rhoifolin has demonstrated the ability to attenuate osteoclastogenesis, the process by which osteoclasts (bone-resorbing cells) are formed. nih.govmedchemexpress.comuvm.edu This effect is particularly relevant in conditions involving excessive bone loss, such as periprosthetic osteolysis stimulated by titanium particles. nih.govuvm.edu In vitro studies have shown that rhoifolin can significantly suppress RANKL-stimulated osteoclastogenesis, hydroxyapatite (B223615) resorption, and F-actin formation. nih.govuvm.edu RANKL (receptor activator of nuclear factor-κB ligand) is a key factor that promotes the differentiation of osteoclast precursors into mature osteoclasts. mdpi.com The mechanism by which rhoifolin attenuates osteoclastogenesis involves the suppression of the RANKL-induced NF-κB and MAPK signaling pathways. nih.govmedchemexpress.comuvm.edu Western blot analysis has indicated that rhoifolin can attenuate these pathways and reduce the expression of transcriptional factors crucial for osteoclast differentiation, such as nuclear factor of activated T cells 1 (NFATc1) and c-Fos. nih.govuvm.edunih.gov Rhoifolin has also been shown to inhibit the translocation of p65 (a component of NF-κB) to the nucleus and reduce the activity of NFATc1 and NF-κB. nih.gov These findings suggest that rhoifolin interferes with the downstream signaling cascades initiated by RANKL, thereby inhibiting osteoclast formation and function. nih.govuvm.edu
Neuroprotective Effects and Cognitive Function
Rhoifolin has been investigated for its potential neuroprotective effects and its influence on cognitive function, particularly in models of memory impairment. nih.govexcli.demdpi.comnih.govresearchgate.net
Modulation of Memory Deficits
Studies using animal models, such as scopolamine-induced amnesic zebrafish and streptozotocin (B1681764) (STZ)-induced Alzheimer's disease (AD) in rats, have indicated that rhoifolin can alleviate memory deficits. nih.govexcli.deexcli.demdpi.comnih.govresearchgate.netajol.infonih.govresearchgate.net In scopolamine-treated zebrafish, rhoifolin improved memory parameters in behavioral tests like the novel tank diving test, Y-maze, and novel object recognition tests. nih.govmdpi.comnih.govnih.govresearchgate.net In STZ-induced AD rats, rhoifolin treatment resulted in a significant improvement in memory, cognition, and spatial learning, as assessed by the Morris water maze and novel object recognition tests. ajol.info This modulation of memory deficits is associated with rhoifolin's ability to regulate cholinergic function and reduce brain oxidative stress. nih.govexcli.deexcli.demdpi.comnih.govresearchgate.netnih.gov Rhoifolin treatment also led to a significant increase in the thickness of the hippocampal CA1 pyramidal layer in AD rats, indicating potential neuroprotective properties. ajol.info
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for memory and cognitive function. nih.govtandfonline.com Inhibition of AChE can increase acetylcholine levels, potentially improving cognitive performance. nih.gov Some studies suggest that rhoifolin can regulate cholinergic function by inhibiting AChE activity. nih.govexcli.deexcli.demdpi.comresearchgate.netnih.gov In scopolamine-administered zebrafish, which showed increased AChE activity, rhoifolin treatment resulted in a significant decrease in this activity, correlating with improved memory parameters. nih.gov However, other in vitro studies have reported that rhoifolin was not active in inhibiting AChE, while showing inhibitory effects against other enzymes like butyrylcholinesterase (BChE) and tyrosinase. nih.govresearchgate.netresearchgate.net This suggests that the effect of rhoifolin on AChE may depend on the experimental model or conditions.
Brain Oxidative Stress Alleviation
Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases and cognitive decline. nih.govexcli.deexcli.demdpi.comnih.govajol.info Rhoifolin has been shown to alleviate brain oxidative stress in models of cognitive impairment. nih.govexcli.deexcli.demdpi.comnih.govresearchgate.netajol.infonih.govresearchgate.net In scopolamine-treated zebrafish, rhoifolin inhibited scopolamine-induced oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), while suppressing levels of protein carbonyl and lipid peroxidation markers like malondialdehyde (MDA). mdpi.comnih.gov Similarly, in STZ-induced AD rats, analysis of oxidative stress markers in the hippocampus and frontal cortex showed a significant improvement with rhoifolin treatment, including elevated levels of SOD, CAT, GPx, and GRX, and reduced levels of MDA. ajol.info These findings suggest that the neuroprotective effects of rhoifolin may be mediated, in part, by its ability to reduce oxidative stress in the brain. ajol.info
Radioprotective Properties
Preclinical studies have investigated the potential of Rhoifolin to mitigate the damaging effects of radiation. An in vivo study utilizing Swiss albino mice exposed to a single dose of 10 Gy whole-body gamma irradiation explored the radioprotective efficacy of Rhoifolin administered orally for seven consecutive days prior to irradiation. Different doses of Rhoifolin, ranging from 12 to 40 mg/kg, were evaluated to determine the optimal protective dose against radiation-induced mortality and body weight loss. The dose of 36 mg/kg was identified as the optimum dose in this study researchgate.net.
Further investigation at the optimal dose (36 mg/kg) examined the impact of Rhoifolin treatment 24 hours after irradiation on various biochemical and hematological parameters. The findings indicated that Rhoifolin treatment resulted in a significant increase in body weight compared to mice that were only irradiated researchgate.net.
Rhoifolin demonstrated a capacity to diminish the toxic effects of radiation by reducing the levels of lipid peroxides, as measured by malondialdehyde (MDA) researchgate.netchemicalbook.commedchemexpress.com. Furthermore, it ameliorated alterations in nitric oxide, lactate (B86563) dehydrogenase (LDH), and creatine (B1669601) kinase (CK) levels in both plasma and tissue, suggesting a protective effect on cardiac tissue researchgate.netchemicalbook.commedchemexpress.com. The study also reported an improvement in the plasma lipid profile in Rhoifolin-treated irradiated mice researchgate.netchemicalbook.commedchemexpress.com.
Hematological analysis revealed that Rhoifolin treatment led to a significant elevation in blood platelet count compared to the irradiated control group researchgate.net. The compound also increased the content of glutathione (GSH) and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase researchgate.net. These effects suggest that Rhoifolin's radioprotective properties may be linked to its ability to combat oxidative stress induced by radiation.
The detailed research findings from this preclinical study highlight Rhoifolin's potential as a radioprotective agent, exhibiting protective effects against radiation-induced damage to blood cells and cardiac tissue, likely mediated, at least in part, through its antioxidant activities.
Detailed Research Findings Summary (Preclinical Mouse Study - 10 Gy Whole-Body Gamma Irradiation)
| Parameter | Effect of Rhoifolin Treatment (36 mg/kg) Compared to Irradiated Group | Source |
| Body Weight | Significant increase | researchgate.net |
| Lipid Peroxides (MDA) | Decreased levels | researchgate.netchemicalbook.commedchemexpress.com |
| Nitric Oxide (Plasma & Tissue) | Ameliorated alterations | researchgate.netchemicalbook.commedchemexpress.com |
| Lactate Dehydrogenase (LDH) | Ameliorated alterations | researchgate.netchemicalbook.commedchemexpress.com |
| Creatine Kinase (CK) | Ameliorated alterations | researchgate.netchemicalbook.commedchemexpress.com |
| Plasma Lipid Profile | Improved | researchgate.netchemicalbook.commedchemexpress.com |
| Blood Platelet Count | Significant elevation | researchgate.net |
| Glutathione (GSH) Content | Increased | researchgate.net |
| Superoxide Dismutase (SOD) Activity | Increased | researchgate.net |
| Catalase Activity | Increased | researchgate.net |
Note: This table summarizes the reported effects. Specific numerical data were not available in the provided search snippets.
Structure Activity Relationship Sar Studies of Rhoifolin
Influence of Specific Functional Groups on Bioactivity
The biological activity of flavonoids like rhoifolin is significantly influenced by the presence and arrangement of specific functional groups on their core structure. Studies on the inhibition of angiotensin-converting enzyme (ACE) by various flavonoids, including rhoifolin, have identified key structural requirements. These include the presence of a catechol group in the B-ring, a double bond between C2 and C3 in the C-ring, and a ketone group at C4 in the C-ring as important features for increasing ACE inhibitory activity. nih.govijpjournal.comnih.govnih.govcapes.gov.br The absence of the catechol group in the B-ring, as seen in compounds like kaempferol, rhoifolin, and apigenin (B1666066), can lead to an increase in the IC50 values for ACE inhibition. nih.govresearchgate.net
Data on the ACE inhibitory activity of selected flavonoids, including rhoifolin, highlights the impact of these functional groups.
| Compound | IC50 (µM) |
| Luteolin (B72000) | 23 |
| Quercetin | 43 |
| Rutin | 64 |
| Kaempferol | 178 |
| Rhoifolin | 183 |
| Apigenin K | 196 |
Table 1: IC50 values for ACE inhibition by selected flavonoids. nih.govnih.govcapes.gov.brresearchgate.net
This data suggests that while rhoifolin exhibits ACE inhibitory activity, the presence of a catechol group (as in luteolin and quercetin) contributes to stronger inhibition (lower IC50).
Impact of Glycosylation on Biological Potency
Glycosylation, the attachment of sugar moieties to the flavonoid core, can significantly impact the biological activities of these compounds. For rhoifolin, which is apigenin-7-O-β-neohesperidoside, bearing a neohesperidoside moiety at the C7 position, the glycosylation influences its properties, including antioxidant abilities. nih.govexcli.de Some SAR studies suggest that an increase in the degree of glycosylation might decrease the antioxidant abilities of flavonoids. chem960.comnih.gov While rhoifolin has shown antioxidant activity, it has been reported to exhibit weak antioxidant activities in certain in vitro assays compared to other compounds. nih.gov Conversely, rhoifolin and naringin (B1676962) showed the highest oxygen radical absorbance capacity (ORAC) activities in one study, while SAR results suggested that other modifications like 3-hydroxy-3-methylglutaryl or 4'-glucose could decrease ORAC activity. nih.govexcli.de This indicates a complex relationship between glycosylation patterns and antioxidant potential, where the specific sugar moiety and its attachment position are crucial.
Ligand-Protein Binding Affinities and Molecular Interactions
Understanding the interactions between rhoifolin and its target proteins at the molecular level is essential for elucidating its mechanisms of action. Molecular docking studies provide insights into the binding affinities and the types of interactions involved. Good binding affinities have been observed for rhoifolin with the active sites of certain enzymes, revealing the presence of numerous hydrogen bonds, carbon-hydrogen bonds, and van der Waals interactions. nih.gov
In studies evaluating potential cholesterol-lowering agents, rhoifolin exhibited strong binding affinities to HMG-CoA reductase (HMGR), comparable to or stronger than the conventional inhibitor atorvastatin. researchgate.netresearchgate.net Specifically, rhoifolin was among eight phytochemicals that showed binding affinities ranging from -9.5 to -10.0 kcal/mol, compared to atorvastatin's -9.2 kcal/mol. researchgate.netresearchgate.net More negative binding affinity values indicate stronger binding and greater stability of the complex. researchgate.net
Molecular interactions driving protein-ligand binding affinity are influenced by non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces. malvernpanalytical.com For flavonoids like rhoifolin, hydrophobic aromatic rings and hydrophilic hydroxyl groups are suggested to be effective in binding affinity to target proteins, such as the SARS-CoV 3CL protease. excli.de However, in the context of ACE inhibition, restricted docking studies with rhoifolin failed, potentially due to steric hindrance between the ACE binding site and the large 7-O-glycoside substituent. nih.govresearchgate.net This highlights how the glycosylation pattern can influence the ability of rhoifolin to fit into and interact with the active sites of different enzymes.
| Compound | Binding Affinity (kcal/mol) to HMGR |
| Rhoifolin | -9.5 to -10.0 |
| Atorvastatin | -9.2 |
Table 2: Binding affinities of Rhoifolin and Atorvastatin to HMGR. researchgate.netresearchgate.net
This data suggests that rhoifolin has a favorable binding interaction with HMGR, potentially contributing to cholesterol-lowering effects.
Methodological Approaches in Rhoifolin Research
In Vivo Animal Models
Xenograft Tumor Models
Xenograft tumor models are utilized in rhoifolin research to evaluate its potential anticancer effects in a living system. These models involve implanting human cancer cells or tissues into immunodeficient mice, allowing researchers to study tumor growth and the effects of potential therapeutic agents like rhoifolin in a complex in vivo environment that partially mimics human conditions. dovepress.com Subcutaneous and orthotopic implantation are critical methods for xenograft models in cancer research. dovepress.com While subcutaneous implantation is less invasive, orthotopic implantation more accurately mimics the tumor's natural environment, including migration, invasion, and molecular characteristics. dovepress.com
Studies have investigated the suppressive effect of rhoifolin on hepatocellular carcinoma (HCC) cells using xenograft tumor mouse models. nih.gov In these models, rhoifolin significantly restrained the growth of HCC cells in vivo without causing obvious toxicity. nih.gov Another study mentioned the capacity of rhoifolin in suppressing breast cancer using a xenograft tumor mouse model. researchgate.net Additionally, an in vivo ACLT (anterior cruciate ligament transection) rat model has been used to demonstrate that rhoifolin can ameliorate the osteoarthritis process. researchgate.net
Computational and Chemoinformatics Techniques
Computational and chemoinformatics techniques play a significant role in elucidating the potential mechanisms of action of rhoifolin by predicting interactions with biological targets and analyzing complex biological data.
Molecular Docking Studies
Molecular docking studies are frequently employed to predict the binding affinity and interaction modes of rhoifolin with various target proteins. These studies provide insights into the potential biological pathways modulated by rhoifolin.
Molecular docking has been used to analyze the binding energy of rhoifolin to main target proteins related to alcoholic liver disease (ALD). nih.gov Results from these studies demonstrated that rhoifolin was able to successfully dock with the target proteins associated with ALD. nih.gov Molecular docking and knock-down studies have also suggested that rhoifolin might bind to Nrf2 to suppress the NF-κB pathway, relevant to its effects in osteoarthritis. researchgate.net In the context of enzyme inhibition, in-silico molecular docking studies have been performed for rhoifolin on the active sites of enzymes such as NADPH oxidase, butyrylcholinesterase (BChE), and amylase to verify observed enzyme inhibitory effects. nih.gov These studies revealed good binding affinities for rhoifolin on the docked enzymes, showing numerous hydrogen bonds, carbon-hydrogen, and van der Waals interactions. nih.gov Molecular docking has also been applied to evaluate the binding characteristics of important compounds, including potentially rhoifolin, with related targets in studies utilizing network pharmacology to explore the mechanisms of traditional Chinese medicine. acs.org
Quantitative Proteomics Analysis
Quantitative proteomics analysis has shown that rhoifolin altered proteomic profiles in pancreatic cancer cells. nih.govdntb.gov.ua This analysis, combined with Western blot results, demonstrated the downregulation of transforming growth factor beta 2 (TGF-β2) and phosphorylated SMAD family member 2 (SMAD2) in these cells following rhoifolin treatment. nih.gov Quantitative proteomics analysis can reveal distinct differences in protein abundances and identify differentially expressed proteins involved in various biological processes. mdpi.comarchbronconeumol.org
Network Pharmacology Approaches
Network pharmacology is a comprehensive approach that integrates multiple disciplines, including bioinformatics and systems biology, to understand the complex interactions between drugs, targets, and diseases. acs.orgnih.gov This approach is particularly useful for studying Traditional Chinese Medicine (TCM) preparations, which often contain multiple components acting on multiple targets. acs.org
Network pharmacology has been utilized in studies involving rhoifolin to explore the underlying mechanisms of action, especially in the context of multi-component interventions. acs.orgnih.gov This approach helps in establishing "compounds-proteins/genes-diseases" networks and revealing the regulation principles of small molecules. acs.org For example, network analysis has been used in conjunction with molecular docking to establish the target docking of rhoifolin with related proteins in ALD. frontiersin.org Network pharmacology analysis can also suggest the involvement of compounds in modulating multiple signaling pathways. researchgate.net
Spectroscopic and Chromatographic Characterization in Research Context
Spectroscopic and chromatographic techniques are essential for the identification, characterization, and analysis of rhoifolin in various research contexts, including its isolation from plant sources and the study of its derivatives.
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been used to identify and quantify rhoifolin in plant extracts, such as those from Plumula nelumbinis. nih.govnih.gov These methods confirmed rhoifolin as one of the most abundant compounds in such extracts. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like HSQC, COSY, HMBC, and 1D TOCSY, is crucial for the structural elucidation of rhoifolin and its derivatives. nih.govmendeley.comnumberanalytics.combibliotekanauki.plmdpi.com These 2D NMR methods provide detailed information about the connectivity of atoms within the molecule. numberanalytics.combibliotekanauki.plmdpi.com For instance, a study on the transglycosylation of rhoifolin utilized a variety of NMR methods (HSQC, COSY, HMBC, and 1D TOCSY) and mass spectrometry to identify the 1H and 13C-NMR signals of alpha-glucosyl rhoifolin and complete the assignment of signals for both rhoifolin and sugar moieties. nih.gov Correlations in HMBC spectra can help understand the presence of intramolecular hydrogen bonds. nih.gov NMR and LC-PDA-MS processed spectra are used to elucidate chemical constituents, and NMR files typically consist of proton, carbon, APT, DEPTQ, HSQC, COSY, HMBC, ROESY, and TOCSY NMR spectra. mendeley.com
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are employed to investigate the effects of rhoifolin on gene expression, protein levels, and cellular pathways at the molecular level.
Techniques such as quantitative real-time PCR and Western blot are applied to analyze the underlying mechanisms of rhoifolin on cells. nih.gov Western blot analysis, for example, has been used to demonstrate the downregulation of TGF-β2 and phosphorylated SMAD2 in pancreatic cancer cells treated with rhoifolin. nih.gov These techniques allow for the assessment of changes in the expression of specific genes and proteins involved in various cellular processes, such as apoptosis and cell cycle regulation. nih.gov Molecular biology techniques, including PCR, nucleic acid electrophoresis, and Western blot, are fundamental tools in research laboratories for studying gene expression and protein analysis. depauw.edu Knock-down studies, often involving techniques like siRNA transfection, are used in conjunction with molecular docking to validate the role of specific proteins in the mechanism of action of rhoifolin. researchgate.net
Gene Expression Analysis (e.g., Real-time PCR, Western Blot)
Gene expression analysis techniques are fundamental in determining the impact of rhoifolin on the transcription and translation of specific genes. Real-time quantitative polymerase chain reaction (qRT-PCR) is commonly used to quantify mRNA levels, providing an indication of gene transcription rates. Western blot analysis, on the other hand, is employed to measure the protein levels, reflecting the outcome of gene translation and protein stability.
Studies investigating the anti-diabetic effects of rhoifolin have utilized qRT-PCR to examine the expression of genes involved in the insulin (B600854) signaling pathway. For instance, research in streptozotocin-induced diabetic rats showed that rhoifolin treatment significantly up-regulated the relative mRNA expression of pancreatic and duodenal homeobox 1 (PDX-1) and insulin 1 (INS-1) in pancreatic tissue, which were down-regulated in diabetic control rats. mdpi.com Additionally, rhoifolin administration led to a noteworthy increase in sirtuin 1 (SIRT-1) and glucose transporter 4 (GLUT-4) expression levels in diabetic rats. mdpi.com
In the context of inflammation, real-time PCR has been used to assess the mRNA levels of pro-inflammatory cytokines and mediators. Studies have shown that rhoifolin can significantly downregulate the gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various models of inflammation. nih.govscispace.comnih.gov For example, in lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells (PBMCs), a rhoifolin-rich fraction attenuated the rise in gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and markedly decreased the expression of IL-6, TNF-α, and nuclear factor kappa B (NF-κB). mdpi.com
Western blot analysis is frequently used to complement mRNA expression data by evaluating the corresponding protein levels. This technique has been instrumental in demonstrating the effects of rhoifolin on signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs). Studies have shown that rhoifolin treatment can decrease the levels of phosphorylated forms of NF-κB p65 and IκB-α, indicating inhibition of the NF-κB pathway. scielo.brarccjournals.com Similarly, Western blot has been used to show that rhoifolin can attenuate the MAPK pathways. chemfaces.com In the context of osteoarthritis, Western blotting confirmed that rhoifolin could alleviate IL-1β-induced inflammatory responses and cartilage degradation by influencing the expression of inflammatory cytokines like iNOS and COX-2, as well as cartilage matrix proteins such as collagen II, matrix metalloproteinase 13 (MMP13), and ADAMTS5. frontiersin.org
Furthermore, Western blot analysis has been applied to study the effects of rhoifolin on apoptosis-related proteins. For instance, research on alcoholic liver disease showed that rhoifolin downregulated Bax expression, upregulated Bcl-2 expression, and decreased the ratio of Bax/Bcl-2 at the mRNA level (via real-time PCR) and influenced caspase 3 protein levels (via Western blot). frontiersin.org In hepatocellular carcinoma cells, qRT-PCR and Western blot experiments revealed that rhoifolin treatment increased the expression of pro-apoptotic factors like BID, BAX, BAK1, and BIM at the mRNA level, and affected caspase family proteins (CASP8/9) expression. mdpi.com
The combination of real-time PCR and Western blot provides a comprehensive view of how rhoifolin affects gene expression at both the transcriptional and translational levels, helping to elucidate its mechanisms of action in various biological processes.
Here is a table summarizing some findings from gene expression analysis studies involving Rhoifolin:
| Target Gene/Protein | Method | Model System | Observed Effect of Rhoifolin Treatment | Source |
| PDX-1 (mRNA) | qRT-PCR | Streptozotocin-induced diabetic rats | Up-regulation | mdpi.com |
| INS-1 (mRNA) | qRT-PCR | Streptozotocin-induced diabetic rats | Up-regulation | mdpi.com |
| SIRT-1 (mRNA) | qRT-PCR | Streptozotocin-induced diabetic rats | Increase | mdpi.com |
| GLUT-4 (mRNA) | qRT-PCR | Streptozotocin-induced diabetic rats | Rise | mdpi.com |
| TNF-α (mRNA) | qRT-PCR | Various inflammatory models | Downregulation | nih.govscispace.com |
| IL-1β (mRNA) | qRT-PCR | Various inflammatory models | Downregulation | nih.govscispace.com |
| IL-6 (mRNA) | qRT-PCR | Various inflammatory models | Downregulation | nih.govscispace.com |
| COX-2 (mRNA) | qRT-PCR | LPS-induced PBMCs | Attenuation | mdpi.com |
| iNOS (mRNA) | qRT-PCR | LPS-induced PBMCs | Decreased expression | mdpi.com |
| NF-κB (mRNA) | qRT-PCR | LPS-induced PBMCs | Decreased expression | mdpi.com |
| p-NF-κB p65 (Protein) | Western Blot | Rheumatoid arthritis rat model, Spinal cord injury rat model | Significant decrease | scielo.brarccjournals.com |
| p-IκB-α (Protein) | Western Blot | Rheumatoid arthritis rat model, Spinal cord injury rat model | Significant decrease | scielo.brarccjournals.com |
| iNOS (Protein) | Western Blot | IL-1β-treated rat chondrocytes | Alleviation | frontiersin.org |
| COX-2 (Protein) | Western Blot | IL-1β-treated rat chondrocytes | Alleviation | frontiersin.org |
| Collagen II (Protein) | Western Blot | IL-1β-treated rat chondrocytes | Affected expression | frontiersin.org |
| MMP13 (Protein) | Western Blot | IL-1β-treated rat chondrocytes | Affected expression | frontiersin.org |
| ADAMTS5 (Protein) | Western Blot | IL-1β-treated rat chondrocytes | Affected expression | frontiersin.org |
| Bax (mRNA) | Real-time PCR | ETH-induced LO2 cells | Downregulated | frontiersin.org |
| Bcl-2 (mRNA) | Real-time PCR | ETH-induced LO2 cells | Upregulated | frontiersin.org |
| Caspase 3 (Protein) | Western Blot | ETH-induced LO2 cells | Affected levels | frontiersin.org |
| BID (mRNA) | qRT-PCR | Hepatocellular carcinoma cells | Increased expression | mdpi.com |
| BAX (mRNA) | qRT-PCR | Hepatocellular carcinoma cells | Increased expression | mdpi.com |
| BAK1 (mRNA) | qRT-PCR | Hepatocellular carcinoma cells | Increased expression | mdpi.com |
| BIM (mRNA) | qRT-PCR | Hepatocellular carcinoma cells | Increased expression | mdpi.com |
| CASP8/9 (mRNA) | qRT-PCR | Hepatocellular carcinoma cells | Increased expression | mdpi.com |
| Caspase 3 (mRNA) | qRT-PCR | MDA-MB-231 breast cancer cells | Increased expression (with doxorubicin) | pensoft.net |
| Bax (mRNA) | qRT-PCR | MDA-MB-231 breast cancer cells | Increased expression (with doxorubicin) | pensoft.net |
| Bcl-2 (mRNA) | qRT-PCR | MDA-MB-231 breast cancer cells | Increased expression (with doxorubicin) | pensoft.net |
Gene Knockdown/Activation Studies
Gene knockdown or activation studies are crucial for investigating the functional significance of specific genes in the context of rhoifolin's effects. These methods involve reducing (knockdown) or increasing (activation) the expression or activity of a target gene to determine its role in the observed biological outcomes.
Molecular docking and knockdown studies have been utilized to explore the interaction of rhoifolin with specific proteins and the functional consequences of these interactions. For example, studies have demonstrated that rhoifolin might bind to nuclear factor E2-related factor 2 (Nrf2) to suppress the NF-κB pathway. researchgate.netexcli.demdpi.com Knockdown studies involving Nrf2 have helped to confirm the role of this pathway in mediating the effects of rhoifolin on processes such as inhibiting senescence-associated secretory phenotype (SASP) factors expression and the senescence phenotype in IL-1β-treated chondrocytes. researchgate.netmdpi.com
In the investigation of ferroptosis, a specific form of regulated cell death, in the context of ulcerative colitis, in vitro knockdown of cell migration-inducing protein (CEMIP) was performed. researchgate.net This study aimed to determine if CEMIP is involved in the inhibitory effects of rhoifolin on ferroptosis. Knockdown of CEMIP significantly abrogated the inhibitory effects of rhoifolin on ferroptosis markers, suggesting that CEMIP plays a role in the mechanism by which rhoifolin exerts its protective effects. researchgate.net
These studies highlight the utility of gene knockdown approaches in dissecting the molecular pathways influenced by rhoifolin and identifying key genes that are critical for its biological activities. While the provided search results primarily detail knockdown studies, gene activation studies could theoretically be employed to investigate the effects of overexpressing a gene that is potentially targeted or modulated by rhoifolin.
Here is a table summarizing findings from gene knockdown studies involving Rhoifolin:
| Gene Targeted for Knockdown | Method | Model System | Outcome | Source |
| Nrf2 | Knockdown | IL-1β-treated chondrocytes | Used to demonstrate rhoifolin might bind to Nrf2 to suppress NF-κB pathway | researchgate.netmdpi.com |
| CEMIP | In vitro Knockdown | Erastin-treated NCM460 cells | Abrogated the inhibitory effects of rhoifolin on ferroptosis | researchgate.net |
Translational Research Considerations and Future Perspectives
Bioavailability Challenges and Formulation Strategies
A major hurdle for the clinical application of rhoifolin is its poor bioavailability. excli.de This is largely attributed to its physicochemical properties, necessitating the development of advanced formulation strategies.
Water Solubility Limitations
Rhoifolin exhibits poor water solubility, which significantly limits its absorption and thus its systemic availability following administration. excli.deijpjournal.com It is described as sparingly soluble in cold ethanol (B145695) and ethyl acetate (B1210297), and insoluble in chloroform (B151607) and n-hexane, though soluble in hot ethanol, methanol (B129727), and water. ijpjournal.comresearchgate.net The reported water solubility is 2.55 g/L. ijpjournal.com This low solubility poses a considerable challenge for developing effective oral or intravenous formulations.
Degradation by Environmental Factors
Rhoifolin is susceptible to degradation by environmental stress. excli.deresearchgate.netresearchgate.net This instability can further reduce the amount of active compound available to exert a therapeutic effect. Factors such as light or heat during storage, as well as variations in body pH, can contribute to its degradation. excli.de
Potential of Nanomedicine and Colloidal Carrier Systems
To overcome the bioavailability limitations, nanomedicine and colloidal carrier systems are being explored as promising strategies. excli.deresearchgate.netresearchgate.net These systems can enhance the solubility, stability, and delivery of rhoifolin. excli.deresearchgate.netnih.gov
Studies have investigated the use of polymeric nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), for encapsulating rhoifolin. researchgate.netnih.govzuj.edu.jo Rhoifolin-loaded PLGA nanoparticles have shown improved water solubility, enhanced cellular uptake, and sustained drug release. researchgate.netnih.govnih.gov Surface modification of these nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can further increase water solubility and prolong systemic circulation. nih.gov
Colloidal carrier systems, including polymeric nanoparticles, lipidic nanoparticles, liposomes, and niosomes, offer a new perspective on improving the therapeutic quality and patient compliance for flavonoids like rhoifolin. excli.deresearchgate.net These systems can trap phytochemicals within nanocarriers, potentially leading to increased efficacy, stability, and controlled or site-specific drug delivery. excli.de
Gaps in Current Preclinical Research
Despite promising in vitro and in vivo studies, there are significant gaps in the current preclinical research on rhoifolin that need to be addressed for its successful translation to clinical use. excli.de
One major gap is the incomplete understanding of the molecular mechanisms underlying rhoifolin's diverse biological activities. excli.denih.gov While some pathways have been partially elucidated, a comprehensive understanding is needed to develop targeted and effective therapies. excli.denih.gov
Furthermore, there is a lack of comprehensive toxicological studies. excli.denih.gov These studies are essential to determine safe dosage ranges and potential side effects, particularly for long-term therapeutic use. excli.denih.gov While some studies have indicated no significant hepatic or kidney toxicity at certain doses in animal models, more extensive toxicological profiles are required. nih.gov
The majority of existing studies have been conducted in vitro or in animal models, with a noticeable absence of clinical trials evaluating rhoifolin's safety, efficacy, and pharmacokinetics in humans. excli.de This lack of clinical data significantly hinders its advancement into practical therapeutic applications. excli.de
Promising Avenues for Therapeutic Development
Given its diverse bioactivities, rhoifolin holds potential for therapeutic development in various areas. researchgate.net Addressing the current limitations can pave the way for exploring promising avenues.
Combination Therapy Approaches
One promising avenue is the exploration of rhoifolin in combination with other therapeutic agents. excli.de Combining rhoifolin with existing treatments could potentially enhance or synergize with their effects, offering new therapeutic strategies and potentially allowing for lower doses of conventional drugs, which could reduce toxicity. excli.denih.govpensoft.net
Research has shown that rhoifolin can potentiate the anti-cancer activity of doxorubicin (B1662922) in triple-negative breast cancer cells, suggesting its potential as an adjuvant therapy in cancer. researchgate.netpensoft.netpensoft.net This combination significantly enhanced doxorubicin's cytotoxic effect and increased caspase 3 gene expression, indicating increased apoptosis. pensoft.netpensoft.net
The potential of combining chemotherapeutic drugs with natural compounds like rhoifolin represents a promising strategy to improve treatment effectiveness and reduce adverse effects of cancer therapies. pensoft.netpensoft.net
Interactive Table: Synergistic Interaction between Doxorubicin and Rhoifolin in MDA-MB-231 Cells
| Doxorubicin Concentration (µM) | Rhoifolin Concentration (µM) | Effect on Cell Migration | Effect on Colony Formation | Caspase 3 Gene Expression Fold Change (vs. Dox alone) |
| 1.5 | 50 | Significantly increased anti-migratory effect (p < 0.01) pensoft.net | Reduced colony formation to 72.5 ± 8.5 (vs. 202 ± 9 in control) pensoft.net | 22.2-fold increase pensoft.netpensoft.net |
| 6.22 (IC50 Dox) | 102 (IC50 Rhoifolin) | - | - | - |
Note: Data is based on a study investigating the combination of doxorubicin and rhoifolin in MDA-MB-231 triple-negative breast cancer cells. pensoft.netpensoft.net
Further studies are needed to fully explore the potential of rhoifolin in combination therapies for various diseases.
Targeted Drug Delivery Systems
The therapeutic potential of rhoifolin is recognized, yet its clinical application faces challenges, partly due to its poor water solubility and low bioavailability excli.de. These limitations can impede its absorption, distribution, metabolism, and excretion, potentially reducing its effectiveness in target tissues. To overcome these hurdles and enhance the therapeutic index of rhoifolin, targeted drug delivery systems are being explored excli.demdpi.comopenaccessjournals.com.
Nanotechnology-based delivery systems represent a promising avenue for improving the bioavailability and targeted delivery of rhoifolin excli.denih.govmdpi.comopenaccessjournals.com. These systems, such as polymeric nanoparticles and colloidal carrier systems, can encapsulate rhoifolin, protecting it from degradation and facilitating its transport to specific sites in the body nih.govmdpi.comopenaccessjournals.com. By encapsulating rhoifolin in nanocarriers, researchers aim to enhance its solubility, improve its pharmacokinetic profile, and enable its accumulation at disease sites, potentially minimizing off-target effects and reducing the required dose nih.govmdpi.comopenaccessjournals.com.
Recent studies have begun to investigate the development of rhoifolin-loaded nanoparticles. For instance, rhoifolin isolated from Teucrium polium has been successfully incorporated into poly(lactide-co-glycolide) (PLGA) nanoparticles using a single emulsion solvent evaporation technique nih.gov. Optimization studies have been conducted to evaluate parameters such as loading capacity nih.gov. Surface modification techniques, such as PEGylation with poly(ethylene glycol), have also been applied to these nanoparticles to potentially improve their stealth properties and circulation time in the bloodstream nih.gov.
While research into rhoifolin-specific targeted delivery systems is emerging, the broader field of targeted drug delivery for flavonoids and other phytochemicals provides a strong foundation and demonstrates the potential of these approaches nih.govmdpi.comopenaccessjournals.com. Colloidal carrier systems and nanomedicine offer a new perspective on improving the therapeutic quality and patient compliance for various flavonoids, including rhoifolin nih.govresearchgate.net.
Call for Rigorous and Comprehensive Preclinical Investigations
Despite the promising in vitro and in vivo preclinical findings highlighting rhoifolin's diverse biological activities, there is a significant need for more rigorous and comprehensive preclinical investigations to fully understand its therapeutic potential and pave the way for clinical translation excli.denih.govmdpi.comdntb.gov.ua.
Current understanding of the molecular mechanisms underlying rhoifolin's activities, particularly its anticancer effects, remains incomplete excli.de. While some studies have elucidated partial pathways, a more detailed understanding of its interactions with specific molecular targets and cellular processes is crucial for developing targeted and effective therapies excli.de. For example, studies on pancreatic cancer cells have shown that rhoifolin can promote apoptosis by up-regulating JNK and p-JNK and down-regulating p-Akt nih.gov. It has also been observed to inhibit cell migration and invasion and enhance antioxidant capacity in these cells nih.gov. In silico studies have suggested that rhoifolin may interact with targets like the Epstein-Barr virus, showing a binding energy of -8.7 kcal/mol, which could indicate potential anti-cancer activity iajps.com. Further detailed investigations into these and other mechanisms are necessary excli.denih.gov.
A notable gap in the existing research is the lack of comprehensive toxicological studies excli.de. These studies are essential to determine safe dosage ranges and identify potential side effects, particularly considering the prospect of long-term therapeutic use excli.de. Rigorous preclinical toxicity assessments are a critical prerequisite before advancing to human clinical trials.
Furthermore, the exploration of rhoifolin in combination with other therapeutic agents is limited excli.de. Investigating potential synergistic or additive effects with existing drugs could offer new therapeutic strategies and potentially enhance treatment outcomes excli.de.
Variability in rhoifolin concentration depending on plant sources and environmental conditions also presents a challenge for standardization, which is fundamental for consistent therapeutic outcomes in preclinical and eventually clinical settings excli.de.
Addressing these limitations through well-designed and comprehensive preclinical studies is paramount excli.denih.govmdpi.com. This includes conducting detailed investigations into molecular mechanisms, undertaking thorough toxicological assessments, exploring combination therapies, and ensuring the standardization of rhoifolin sources or formulations excli.de. Such rigorous preclinical work is essential to build a robust scientific foundation for evaluating rhoifolin's potential as a therapeutic agent and navigating the regulatory landscape for its development excli.demdpi.com.
Q & A
Q. How is Rhoifolin isolated and characterized from plant sources?
Rhoifolin is typically isolated from Citrus grandis leaves using solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification techniques such as HPLC or column chromatography. Characterization involves spectroscopic methods (NMR, UV-Vis) and mass spectrometry to confirm its structure as a flavone glycoside (apigenin-7-O-neohesperidoside). Purity validation requires HPLC analysis with ≥98% purity thresholds, as per pharmacological study standards .
Q. What experimental approaches are used to study Rhoifolin’s antidiabetic mechanisms?
Key methodologies include:
- Adiponectin secretion assays in adipocyte cultures to quantify hormone release via ELISA.
- Insulin receptor-β phosphorylation analysis using Western blotting to assess tyrosine kinase activation.
- GLUT4 translocation studies via immunofluorescence or subcellular fractionation in muscle or fat cells .
- In vivo models (e.g., streptozotocin-induced diabetic mice) to evaluate glucose tolerance and insulin sensitivity .
Q. How does Rhoifolin modulate NF-κB and MAPK pathways in osteoclastogenesis?
Researchers use:
- RAW 264.7 cell differentiation assays with RANKL stimulation to model osteoclast formation.
- Western blotting to measure phosphorylation levels of IκBα (NF-κB) and ERK/JNK/p38 (MAPK).
- TRAP staining to quantify osteoclast activity. Rhoifolin’s inhibition of these pathways reduces bone resorption markers (e.g., CTX-1) in titanium particle-induced osteolysis models .
Advanced Research Questions
Q. How can researchers resolve contradictions in Rhoifolin’s effects on eEF2K activity under different nutrient conditions?
In serum-free conditions, Rhoifolin inhibits eEF2K activity by reducing phosphorylated eEF2 levels without altering eEF2K protein expression. However, under HBSS (starvation-mimicking) conditions, it downregulates eEF2K protein . To address this discrepancy:
- Repeat experiments with multiple cell lines (e.g., HEK293, cancer cells) to confirm context-dependent effects.
- Compare Rhoifolin’s potency to known inhibitors (e.g., A484954) under identical conditions.
- Use kinase activity assays (e.g., radioactive ATP incorporation) to distinguish direct inhibition from protein degradation .
Q. What experimental designs are optimal for evaluating Rhoifolin’s dual role in osteolysis and bone formation?
- In vitro co-culture systems : Combine osteoclasts (RAW 264.7) and osteoblasts (MC3T3-E1) to assess Rhoifolin’s bidirectional effects on bone remodeling.
- Micro-CT imaging in rodent calvarial osteolysis models to quantify bone volume/trabecular thickness.
- Biomarker profiling : Measure osteocalcin (bone formation) and TRAP-5b (resorption) in serum .
Q. How can researchers validate Rhoifolin’s anti-inflammatory efficacy in chronic disease models?
- CFA-induced arthritis models : Monitor weight loss, hematological parameters (e.g., RBC, hemoglobin), and joint histopathology. Compare Rhoifolin to indomethacin for NSAID-like efficacy .
- Cytokine multiplex assays : Quantify TNF-α, IL-6, and IL-1β in serum or tissue homogenates.
- Carrageenan-induced edema : Measure paw thickness and myeloperoxidase activity to confirm dose-dependent anti-inflammatory effects .
Q. What strategies address variability in Rhoifolin’s cytotoxicity across cancer cell lines?
- Dose-response profiling : Establish IC50 values in pancreatic (PANC-1, AsPC-1), breast (MCF-7), and lung (A549) cancer cells.
- Mechanistic studies : Use caspase-3/7 activity assays and mitochondrial membrane potential dyes (JC-1) to differentiate apoptosis from necrosis.
- Pathway inhibition : Pre-treat cells with AKT activators (e.g., SC79) or JNK inhibitors (SP600125) to confirm Rhoifolin’s reliance on AKT/JNK/caspase-3 signaling .
Methodological Recommendations
Q. How should researchers design studies to reconcile Rhoifolin’s pro-apoptotic and anti-inflammatory effects?
- Temporal analysis : Compare short-term (24–48 hr) apoptosis induction in cancer cells vs. long-term (7–14 day) anti-inflammatory outcomes in chronic models.
- Transcriptomic profiling : Perform RNA-seq to identify shared/discordant pathways (e.g., NF-κB inhibition vs. JNK activation).
- Ethical considerations : Use the lowest effective doses in animal models to minimize toxicity, as per institutional guidelines .
Q. What statistical methods are critical for analyzing Rhoifolin’s dose-dependent effects?
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (control, low/high dose, positive controls).
- Regression analysis to model IC50/EC50 relationships.
- Power analysis during experimental design to ensure adequate sample sizes, especially for in vivo studies with high biological variability .
Q. How can multi-omics approaches enhance understanding of Rhoifolin’s polypharmacology?
- Metabolomics : Track changes in glycolysis/TCA cycle intermediates in diabetic models.
- Phosphoproteomics : Identify off-target kinase interactions using LC-MS/MS.
- Network pharmacology : Integrate transcriptomic and proteomic data to map Rhoifolin’s interactions with adiponectin, GLUT4, and NF-κB nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
